4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFOS It is a derivative of propiophenone, characterized by the presence of bromine, fluorine, and a thiomethyl group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Thiomethylation: The attachment of a thiomethyl group to the phenyl ring.
Propiophenone Formation: The final step involves the formation of the propiophenone structure through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propiophenone structure can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups replacing bromine or fluorine.
Scientific Research Applications
4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and thiomethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4’-Bromo-3’-fluoro-3-(4-methylphenyl)propiophenone
- 4’-Bromo-3’-fluoro-3-(4-methoxyphenyl)propiophenone
- 4’-Bromo-3’-fluoro-3-(4-chlorophenyl)propiophenone
Uniqueness: 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXRQZUZRTYKAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644384 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-39-0 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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